N-(2-chloropyridin-3-yl)acetamide
Overview
Description
N-(2-chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Spectroscopy
- N-(2-chloropyridin-3-yl)acetamide has been studied in the context of heteroaromatic tautomerism, with research confirming its existence in various solvents as the amide tautomer-rotamer (Katritzky & Ghiviriga, 1995). This finding is significant for understanding the chemical behavior and structural dynamics of such compounds.
Synthesis and Biological Assessment
- The compound has been involved in the synthesis of novel heterocyclic 1,2,4-triazoles and 1,2,4-oxadiazoles, which exhibit interesting biological properties. The synthetic process involves various steps starting from commercially available 2-chloropyridine derivatives (Karpina et al., 2019). This research highlights its role in synthesizing compounds with potential biological applications.
Photovoltaic and Photophysical Studies
- This compound analogs have been synthesized and studied for their photochemical and thermochemical properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvestingefficiency and favorable electron injection energies (Mary et al., 2020). Such studies are pivotal for the development of efficient and sustainable solar energy technologies.
Herbicidal Applications
- Research on functionalized 3-(substituted amino)thieno[2,3-b]pyridines, derived from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, has revealed strong herbicide antidote properties. The structural elucidation of these compounds was confirmed by X-ray diffraction and NMR techniques (Dotsenko et al., 2019). These findings demonstrate the agricultural relevance of derivatives of this compound.
Antifungal and Insecticidal Activities
- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents has led to the discovery of some compounds exhibiting antifungal and insecticidal activities (Zhou, 2013). This research contributes to the field of pest control and crop protection.
Antiallergic Potential
- N-(pyridin-4-yl)-(indol-3-yl)acetamides, derived from this compound, have been investigated as potential antiallergic agents. Certain derivatives showed promising activity in inhibiting histamine release and interleukin production (Menciu et al., 1999). This suggests their potential therapeutic application in allergy management.
Metal Ion Complexation
- This compound derivatives have been utilized in the synthesis of metal ion complexes, revealing insights into coordination chemistry and potential applicationsin various fields like catalysis and material science. These studies involve understanding the bonding modes and geometries of these complexes (Karim, Ali, & Musa, 2005).
Smiles Rearrangement Mechanism
- The compound has been a subject of study in the Smiles rearrangement process, providing theoretical evidence for the mechanism of intramolecular cyclization of N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion. This contributes significantly to understanding organic synthesis pathways (Sun et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N-(2-chloropyridin-3-yl)acetamide are currently unknown. This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or activity
Biochemical Pathways
As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with. More detailed studies are required to map out the specific pathways affected.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with
Biochemical Analysis
Biochemical Properties
N-(2-chloropyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors (nAChRs), leading to the activation of these receptors . This interaction is crucial as it influences the signaling pathways within cells. Additionally, this compound is involved in the degradation pathway of acetamiprid, a neonicotinoid insecticide, where it acts as an intermediate metabolite .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of nicotinic acetylcholine receptors by this compound can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to nicotinic acetylcholine receptors, leading to their activation . This activation results in the opening of ion channels and an influx of calcium ions into the cell. The increased calcium levels then trigger various intracellular signaling cascades, ultimately affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of nicotinic acetylcholine receptors and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily activates nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in maximal activation of nicotinic acetylcholine receptors, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate metabolite in the degradation pathway of acetamiprid, where it is further broken down into other metabolites such as 2-chloro-5-hydroxymethylpyridine and 6-chloronicotinic acid . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound into its degradation products. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of the compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects. The subcellular localization of this compound is crucial for understanding its overall mechanism of action.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIDENWDCKKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402074 | |
Record name | N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-19-2 | |
Record name | N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.